molecular formula C13H12N2O4S B6062221 S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate

S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate

Cat. No. B6062221
M. Wt: 292.31 g/mol
InChI Key: BUPXKSGSCSSADV-UHFFFAOYSA-N
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Description

S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate, also known as BZD, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepines, which are known for their sedative, anxiolytic, and hypnotic effects. BZD has been found to have a unique mechanism of action, which makes it a valuable tool for studying the central nervous system.

Mechanism of Action

S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate binds to specific receptors in the brain, known as benzodiazepine receptors. These receptors are located in the central nervous system and are involved in the regulation of GABA neurotransmission. S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate enhances the inhibitory effects of GABA by increasing the affinity of GABA for its receptor, which leads to the sedative, anxiolytic, and hypnotic effects of S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate.
Biochemical and Physiological Effects:
S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA neurotransmission, which leads to the sedative, anxiolytic, and hypnotic effects of S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate. S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate has also been found to have anticonvulsant and muscle relaxant effects. In addition, S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate has been found to have effects on memory and learning, as well as on the immune system.

Advantages and Limitations for Lab Experiments

S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate has several advantages for laboratory experiments. It has a well-established synthesis method and is readily available. S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate has a unique mechanism of action that makes it a valuable tool for studying the central nervous system. However, S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate also has some limitations. It can have variable effects depending on the dose and the individual, which can make it difficult to interpret results. In addition, S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate can have side effects, such as sedation and impaired motor coordination, which can affect experimental outcomes.

Future Directions

There are several future directions for research on S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate. One area of research is the development of new S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate analogs with improved pharmacological properties. Another area of research is the elucidation of the molecular mechanisms underlying the effects of S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate on the central nervous system. Finally, there is a need for further research on the long-term effects of S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate use, particularly in the context of chronic use and withdrawal. Overall, S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate remains an important tool for studying the central nervous system and has the potential to contribute to the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate involves the reaction of 2-amino-5-chlorobenzophenone with thioacetic acid in the presence of acetic anhydride. The resulting compound is then treated with acetic anhydride and sodium acetate to yield S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate. The synthesis of S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate has been well-established and is widely used in research laboratories.

Scientific Research Applications

S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate has been extensively used in scientific research to study the central nervous system. It has been found to have a unique mechanism of action that involves binding to specific receptors in the brain, known as benzodiazepine receptors. This binding results in the enhancement of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), which leads to the sedative, anxiolytic, and hypnotic effects of S-(3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl) ethanethioate.

properties

IUPAC Name

S-(3-acetyl-5-oxo-4H-6,1,3-benzoxadiazocin-2-yl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8(16)15-7-12(18)19-11-6-4-3-5-10(11)14-13(15)20-9(2)17/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXKSGSCSSADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)OC2=CC=CC=C2N=C1SC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[(1E)-3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzoxadiazocin-2-yl] ethanethioate

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